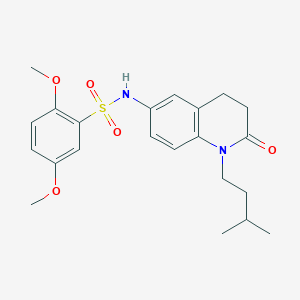

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)21-14-18(28-3)7-9-20(21)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNTOOUBPIAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound characterized by a complex structure that includes a tetrahydroquinoline core and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, neuroprotective, and modulatory effects on cannabinoid receptors.

Chemical Structure and Properties

The molecular formula of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The sulfonamide moiety is particularly noteworthy for its established antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 946325-60-6 |

Antibacterial Properties

The sulfonamide group in this compound suggests significant antibacterial activity . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have indicated that compounds with similar structures exhibit promising antibacterial effects against various pathogens.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroquinolines can demonstrate neuroprotective properties , potentially beneficial in treating cognitive disorders. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis .

Modulation of Cannabinoid Receptors

This compound may also act as a modulator of cannabinoid receptors , influencing appetite regulation and metabolic processes. Such interactions could position it as a candidate for therapeutic applications in metabolic disorders.

Case Studies and Experimental Data

- Antiviral Activity : A study compared various tetrahydroquinoline derivatives for their antiviral activity against human coronaviruses. While this specific compound was not the primary focus, related structures showed significant antiviral potential .

- Neuroprotection : In vitro studies demonstrated that similar tetrahydroquinoline derivatives exhibited neuroprotective effects by reducing neuronal cell death in models of neurodegeneration.

- Antibacterial Efficacy : Compounds within the same class were tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The sulfonamide linkage in the target compound may enhance hydrogen-bonding interactions with proteolytic enzymes compared to the amide bonds in QOD, ICD, and the dimethylbenzamide analog.

- The 2,5-dimethoxy substituents on the benzene ring could improve solubility relative to the 2,5-dimethyl group in the benzamide analog .

Mechanistic and Pharmacological Comparisons

QOD and ICD (FP-2/FP-3 Dual Inhibitors)

QOD and ICD are reported as dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for Plasmodium falciparum survival. However, their dual inhibition mechanism remains unresolved due to a lack of structural data . In contrast, the target compound’s sulfonamide group is structurally distinct from QOD’s oxamide and ICD’s carboxamide moieties, suggesting divergent binding modes. Molecular dynamics (MD) simulations could elucidate these differences, as computational methods have proven effective in studying dynamic interactions missed by static crystallographic data .

Dimethylbenzamide Analog

The dimethylbenzamide analog (CAS 941991-81-7) shares the tetrahydroquinoline core and isopentyl substitution with the target compound but lacks the sulfonamide group. No inhibitory data are available for this analog, highlighting a gap in comparative pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.